![molecular formula C12H18O3 B14494989 acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol CAS No. 64243-13-6](/img/structure/B14494989.png)
acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[311]hept-2-en-2-ol is a compound that belongs to the class of bicyclic monoterpenoids This compound is characterized by its unique bicyclo[311]hept-2-en-2-ol structure, which includes a methylidene group and a dimethyl substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol can be achieved through several synthetic routes. One common method involves the use of pinene as a starting material. Pinene, a naturally occurring monoterpene, undergoes a series of chemical transformations, including oxidation and cyclization, to form the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of whole cell catalysts for biotransformation processes. These processes can achieve high optical purity and yield, making them suitable for large-scale production .
化学反应分析
Types of Reactions
Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
相似化合物的比较
Similar Compounds
Similar compounds to acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol include:
Pinene: A monoterpene with a similar bicyclic structure.
Carvone: Another monoterpenoid with a related structure and similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylidene group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
CAS 编号 |
64243-13-6 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-4-9(11)8-5-7(6)10(8,2)3;1-2(3)4/h4,7-8,11H,1,5H2,2-3H3;1H3,(H,3,4)/t7?,8-;/m1./s1 |
InChI 键 |
SBRJNESVLVYMCL-LTTWWRRRSA-N |
手性 SMILES |
CC(=O)O.CC1([C@@H]2CC1C(=C)C=C2O)C |
规范 SMILES |
CC(=O)O.CC1(C2CC1C(=CC2=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

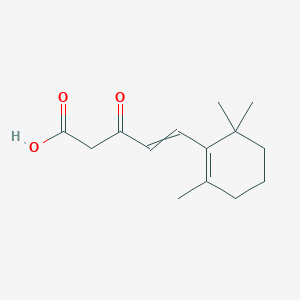
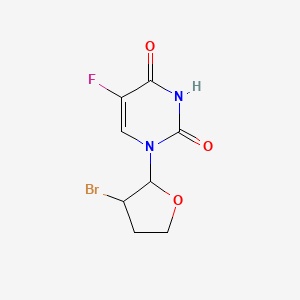
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
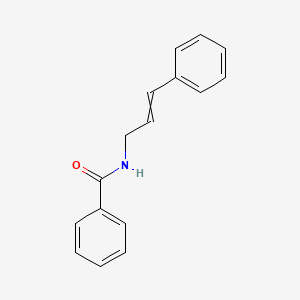
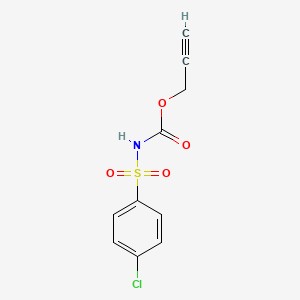
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
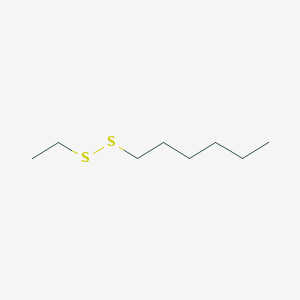
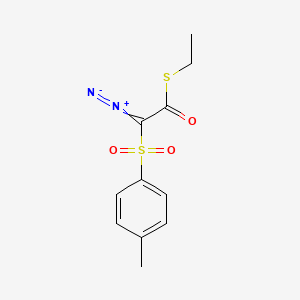
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
